Hexahydropyridazine
Overview
Description
Hexahydropyridazine, also known as diazinane, is an organic compound with the chemical formula C₄H₁₀N₂. It is a six-membered ring structure containing two nitrogen atoms. This compound is structurally similar to pyrazine and is known for its applications in various chemical processes .
Mechanism of Action
Target of Action
Hexahydropyridazine, a unique motif observed in an array of architecturally complex secondary metabolites , primarily targets voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
This compound works by binding to and blocking these voltage-gated L-type calcium channels . Usually, these channels open in response to an electrical signal, or action potential . By blocking these channels, this compound is able to decrease blood vessel contraction, leading to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Biochemical Pathways
The biochemical pathways affected by this compound involve the modulation of voltage-gated ion channels . This modulation leads to changes in the contraction of blood vessels, affecting the overall blood pressure . The downstream effects of this action include a decrease in vascular resistance and a drop in blood pressure .
Pharmacokinetics
The compound’s ability to bind to and block voltage-gated l-type calcium channels suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of blood vessel contraction and the promotion of vasodilation . This results in a decrease in vascular resistance and a drop in blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydropyridazine can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobutane with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{Cl-(CH₂)₄-Cl} + \text{N₂H₄} \rightarrow \text{C₄H₁₀N₂} + 2\text{HCl} ]
Another method involves the oxidation of 1-aminopyrrolidine to form tetrahydropyridazine, which is then hydrogenated in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of magnesium alkoxide and sodium hydride as catalysts. The reaction between 2,5-dihalovalerate and a hydrazine derivative under these conditions produces this compound tricarboxylic ester, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Hexahydropyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexahydropyridazin-3-ones.
Reduction: Reduction reactions can yield different derivatives of this compound.
Substitution: Substitution reactions with different nucleophiles can produce a variety of substituted hexahydropyridazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as phenylhydrazine and cyclopropanes are commonly used.
Major Products:
Oxidation: Hexahydropyridazin-3-ones.
Reduction: Various this compound derivatives.
Substitution: Substituted hexahydropyridazines with different functional groups.
Scientific Research Applications
Hexahydropyridazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexahydropyridazine is unique due to its six-membered ring structure with two nitrogen atoms. Similar compounds include:
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.
Pyrazine: A six-membered ring with two nitrogen atoms at adjacent positions.
Tetrahydropyridazine: A partially hydrogenated form of this compound.
Compared to these compounds, this compound offers unique reactivity and stability, making it valuable for specific chemical and biological applications .
Properties
IUPAC Name |
diazinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-4-6-5-3-1/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFFABIIOAKIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198515 | |
Record name | 1,2-Diazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505-19-1 | |
Record name | Pyridazine, hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 505-19-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Diazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hexahydropyridazine?
A1: this compound, also known as piperidazine, has the molecular formula C4H10N2 and a molecular weight of 86.14 g/mol.
Q2: What spectroscopic data is available for characterizing this compound derivatives?
A2: Researchers frequently use 1H NMR and 13C NMR spectroscopy to analyze the conformation and configuration of this compound derivatives. [, , , ] Single-crystal X-ray diffraction is also employed to determine the solid-state structures of these compounds. [, , , ] Additionally, researchers utilize techniques like ATR-FTIR spectroscopy to study the interactions of hexahydropyridazines with carbon dioxide in the context of CO2 capture. [, ]
Q3: What are the common conformations of this compound?
A3: this compound, similar to cyclohexane, can adopt various conformations, with the chair conformation being the most stable. [, ] Substitutions on the ring can influence the preferred conformation, and studies have shown that certain derivatives prefer half-chair or twist-boat conformations. [, ]
Q4: How does the stereochemistry of substituents on the this compound ring affect its properties?
A4: The stereochemistry of substituents significantly impacts the properties of hexahydropyridazines. For example, the basicity of hydroxylated derivatives is influenced by the axial or equatorial orientation of the hydroxyl group relative to the nitrogen atom. [] This difference arises from variations in charge-dipole interactions. [] Additionally, stereochemistry plays a crucial role in the biological activity of this compound derivatives, particularly as glycosidase inhibitors. [, , ]
Q5: How are this compound derivatives synthesized?
A5: Several synthetic routes have been developed for this compound derivatives. These include:
- Cycloaddition reactions: Diels-Alder reactions between dienes and dienophiles like 1,2,4-triazoline-3,5-diones are commonly employed. [, , , ]
- Cyclization reactions: Reductive amination of appropriately protected sugar derivatives followed by cyclization is a common strategy. []
- Multicomponent reactions: Organocatalytic cascade reactions involving Michael addition, amination, and hemiaminalization have been reported. [, ]
Q6: What are the applications of this compound derivatives?
A6: this compound derivatives exhibit a range of applications, including:
- Glycosidase inhibitors: These compounds show promise as therapeutic agents for diseases like Krabbe disease. [, , ]
- Herbicides: Certain derivatives possess potent herbicidal activity. [, ]
- Asymmetric catalysts: Chiral this compound-based diphosphanes have demonstrated potential as ligands in asymmetric catalysis, particularly in Tsuji-Trost allylations. []
Q7: How do this compound-based glycosidase inhibitors interact with their target enzymes?
A7: These inhibitors typically mimic the natural substrate's transition state, binding competitively to the enzyme's active site and preventing its catalytic activity. [, , ] The specific interactions depend on the substituents on the this compound ring and their stereochemistry.
Q8: What are the potential therapeutic applications of this compound-based glycosidase inhibitors?
A8: Research suggests potential applications in treating lysosomal storage disorders like Krabbe disease, where enzyme deficiency leads to substrate accumulation and cellular dysfunction. [, ] By inhibiting specific glycosidases, these compounds could modulate enzyme activity and potentially correct the metabolic imbalance.
Q9: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A9: Yes, SAR studies have been critical in understanding the impact of structural modifications on the activity, potency, and selectivity of these compounds. [, , , , , ] For instance, researchers found that the presence of specific substituents and their stereochemistry can dramatically influence their potency as glycosidase inhibitors. [, , ]
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